Cas no 950275-73-7 (1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido2,3-dpyrimidine-5-carboxylic acid)
1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido2,3-dpyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
- 1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-5-carboxylic acid
- pyrido[2,3-d]pyrimidine-5-carboxylic acid, 1,2,3,4,7,8-hexahydro-1,3,8-trimethyl-2,4,7-trioxo-
- 1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid
- 1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido2,3-dpyrimidine-5-carboxylic acid
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- MDL: MFCD14281968
- Inchi: 1S/C11H11N3O5/c1-12-6(15)4-5(10(17)18)7-8(12)13(2)11(19)14(3)9(7)16/h4H,1-3H3,(H,17,18)
- InChI Key: QPOKSOPWDKMKKE-UHFFFAOYSA-N
- SMILES: O=C1C2C(C(=O)O)=CC(N(C)C=2N(C)C(N1C)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 589
- Topological Polar Surface Area: 98.2
1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido2,3-dpyrimidine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T159351-100mg |
1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid |
950275-73-7 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | T159351-500mg |
1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid |
950275-73-7 | 500mg |
$ 340.00 | 2022-06-03 | ||
| TRC | T159351-1g |
1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid |
950275-73-7 | 1g |
$ 550.00 | 2022-06-03 | ||
| Enamine | EN300-238114-1g |
1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
950275-73-7 | 1g |
$728.0 | 2023-09-15 | ||
| Enamine | EN300-238114-5g |
1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
950275-73-7 | 5g |
$2110.0 | 2023-09-15 | ||
| Enamine | EN300-238114-10g |
1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
950275-73-7 | 10g |
$3131.0 | 2023-09-15 | ||
| Enamine | EN300-238114-0.05g |
1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
950275-73-7 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
| Enamine | EN300-238114-0.1g |
1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
950275-73-7 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
| Enamine | EN300-238114-0.25g |
1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
950275-73-7 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
| Enamine | EN300-238114-0.5g |
1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
950275-73-7 | 95% | 0.5g |
$699.0 | 2024-06-19 |
1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido2,3-dpyrimidine-5-carboxylic acid Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido2,3-dpyrimidine-5-carboxylic acid
1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 950275-73-7 is a highly specialized organic molecule known as 1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid. This molecule belongs to the class of pyridopyrimidines and exhibits a unique combination of structural features that make it a subject of interest in various fields of chemistry and pharmacology. The pyrido[2,3-d]pyrimidine core structure is a fused bicyclic system that contributes to its potential biological activity and stability. Recent studies have highlighted its role in drug discovery and development due to its ability to interact with specific biological targets.
The trimethyl substituents at positions 1 and 8 further enhance the molecule's chemical diversity and may influence its solubility and bioavailability. The presence of trioxo groups at positions 2 and 4 introduces additional functional groups that could participate in hydrogen bonding or other non-covalent interactions. These features make the compound a promising candidate for exploring its potential as a therapeutic agent in areas such as oncology and inflammation.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-component reactions and modular assembly strategies. Researchers have employed green chemistry principles to optimize the synthesis process by minimizing waste and using environmentally friendly reagents. These methods not only improve the scalability of production but also align with the growing demand for sustainable chemical practices.
From a pharmacological perspective,1-carboxylic acid group at position 5 plays a critical role in determining the compound's acidity and ionization behavior. This functional group is essential for its interaction with biological systems and may influence its ability to act as an inhibitor or modulator of specific enzymes or receptors. Preclinical studies have demonstrated that this compound exhibits potent activity against certain enzymes involved in inflammatory pathways.
Moreover,the hexahydro designation indicates the presence of six-membered rings with hydrogen atoms contributing to the molecule's three-dimensional structure. This structural feature is crucial for maintaining the compound's stability under physiological conditions and may also influence its pharmacokinetic properties such as absorption,distribution,metabolism,and excretion (ADME).
Recent research has focused on evaluating the compound's potential as an anti-cancer agent by targeting specific signaling pathways involved in tumor growth and metastasis. In vitro studies have shown that it can inhibit key kinases associated with cancer progression without significantly affecting normal cells,a property that makes it an attractive candidate for targeted therapy.
In addition,the compound has shown promise in anti-inflammatory applications by modulating cytokine production and reducing oxidative stress markers in experimental models.These findings underscore its versatility as a lead compound for developing drugs targeting multiple therapeutic areas.
The pyrido[2;3-d]pyrimidine framework is also being explored for its potential use in designing next-generation antibiotics due to its ability to disrupt bacterial cell membranes while minimizing resistance development.Initial results from antimicrobial assays indicate significant activity against Gram-positive bacteria,a characteristic that warrants further investigation.
Furthermore,the integration of computational chemistry tools such as molecular docking and dynamics simulations has provided deeper insights into how this compound interacts with biological targets at atomic levels.These computational studies have guided medicinal chemists in refining the molecule's structure to enhance potency selectivity,and pharmacokinetic profiles.
In conclusion,1;3;8-trimethyl;2;4;7-trioxo;1;2;3;4;7;8-hexahydropyrido[2;3-d]pyrimidine-5-carboxylic acid represents a versatile scaffold with immense potential across various therapeutic domains.The combination of its unique structural features,recent synthetic advancements,and promising biological activities positions it as a valuable asset in contemporary drug discovery efforts.As research continues to unravel its full potential,this compound may pave the way for innovative treatments addressing unmet medical needs.
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